N-(3-cyanothiophen-2-yl)-2-(4-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-2-19-13-5-3-11(4-6-13)9-14(18)17-15-12(10-16)7-8-20-15/h3-8H,2,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPENCIKEQBCXEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-2-(4-ethoxyphenyl)acetamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Formation of the Acetamide Moiety: The acetamide moiety can be formed by reacting the cyano-substituted thiophene with an appropriate acylating agent, such as acetic anhydride, in the presence of a base like pyridine.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using ethoxybenzene and an acyl chloride derivative of the thiophene intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Sodium ethoxide, dimethyl sulfoxide as solvent.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene amines.
Substitution: Thiophene derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that N-(3-cyanothiophen-2-yl)-2-(4-ethoxyphenyl)acetamide exhibits significant antimicrobial properties. It has been tested against a range of microbial strains, including both Gram-positive and Gram-negative bacteria, as well as fungal species such as Candida glabrata and Candida krusei. The compound demonstrated effective inhibition of these pathogens, suggesting its potential as a new antimicrobial agent.
Case Study : A microdilution method was employed to assess the minimum inhibitory concentration (MIC) of this compound against various microbial strains. Results indicated a promising antimicrobial profile, with specific MIC values highlighting its effectiveness compared to established antibiotics.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using assays such as the ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. The compound exhibited moderate antioxidant activity, which may be beneficial in mitigating oxidative stress-related diseases.
Data Table: Antioxidant Activity Comparison
| Compound Name | Assay Used | Result |
|---|---|---|
| This compound | ABTS Assay | Moderate Activity |
| Standard Antioxidant (e.g., Ascorbic Acid) | ABTS Assay | High Activity |
Enzyme Inhibition
A significant area of research involves the compound's role as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism and associated with type 2 diabetes management.
Case Study : One derivative demonstrated an IC50 value of 2.11 μM against α-glucosidase, outperforming established inhibitors like Acarbose. This suggests that derivatives of this compound could be developed into effective therapeutic agents for diabetes.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-2-(4-ethoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural differences between N-(3-cyanothiophen-2-yl)-2-(4-ethoxyphenyl)acetamide and analogous compounds:
Key Observations :
- The 3-cyanothiophene core distinguishes the target compound from acetylated (e.g., ) or halogenated (e.g., ) analogs.
- The 4-ethoxyphenyl group is shared with compounds in and , but its conjugation with a thiophene vs. indazole or quinazolinone alters pharmacological profiles.
Key Observations :
Pharmacological Activities
Key Observations :
Biological Activity
N-(3-Cyanothiophen-2-yl)-2-(4-ethoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive examination of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiophene Ring : This can be achieved through the Gewald reaction, which condenses a ketone, an α-cyanoester, and elemental sulfur.
- Introduction of the Cyano Group : The cyano group is introduced via nucleophilic substitution using sodium or potassium cyanide.
- Formation of the Acetamide Moiety : The acetamide is formed by reacting the cyano-substituted thiophene with an acylating agent like acetic anhydride in the presence of a base such as pyridine.
Reaction Scheme
| Step | Reaction Type | Reagents |
|---|---|---|
| 1 | Gewald Reaction | Ketone, α-Cyanoester, Elemental Sulfur |
| 2 | Nucleophilic Substitution | Sodium Cyanide or Potassium Cyanide |
| 3 | Acylation | Acetic Anhydride, Pyridine |
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacterial strains, as well as yeast species such as Candida glabrata and Candida krusei .
Antioxidant Activity
The compound also shows moderate antioxidant activity as measured by the ABTS assay. This suggests potential applications in preventing oxidative stress-related diseases .
The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes and receptors, modulating their activity to elicit biological responses. Computational studies using density functional theory (DFT) have been employed to explore its electronic properties and interactions with biological macromolecules like DNA .
Comparative Analysis
To better understand the uniqueness and potential advantages of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-(3-Cyanothiophen-2-yl)-2-phenylacetamide | Lacks ethoxy group | Moderate antimicrobial activity |
| N-(3-Cyanothiophen-2-yl)-2-(4-methoxyphenyl)acetamide | Contains methoxy group | Variable solubility and activity |
| N-(3-Cyanothiophen-2-yl)-2-(4-chlorophenyl)acetamide | Contains chlorine substituent | Different electronic properties |
This compound stands out due to its combination of cyano and ethoxy groups, which may enhance its reactivity and interaction with biological targets compared to its analogs .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various microbial strains using a microdilution method. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, supporting its potential as a therapeutic agent .
Study 2: Antioxidant Properties
Another investigation assessed the antioxidant capacity using the ABTS assay. The compound exhibited a notable ability to scavenge free radicals, suggesting its utility in formulations aimed at oxidative stress mitigation .
Q & A
Basic: What synthetic methodologies are effective for synthesizing N-(3-cyanothiophen-2-yl)-2-(4-ethoxyphenyl)acetamide, and how can reaction yields be optimized?
Answer:
A multi-step synthesis approach is typically employed. Key steps include:
- Substitution and Condensation : React 3-cyanothiophen-2-amine with 2-(4-ethoxyphenyl)acetic acid derivatives using condensing agents (e.g., DCC or EDC) under mild conditions to form the acetamide backbone .
- Catalytic Coupling : Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig) may introduce substituents, with ligands like (R)-BINAP improving regioselectivity .
- Purification : Ethyl acetate extraction and column chromatography are effective for isolating the target compound. Yields (2–5% in similar acetamide syntheses) can be enhanced by optimizing stoichiometry, temperature, and catalyst loading .
Basic: How can spectroscopic techniques (NMR, IR, MS) characterize the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR : Confirm the presence of the 4-ethoxyphenyl group (δ ~6.8–7.3 ppm for aromatic protons; δ ~63–65 ppm for ethoxy carbons) and the thiophene-cyanide moiety (δ ~7.5–8.0 ppm for thiophene protons). Tautomeric equilibria (e.g., imino vs. amino forms in thiazolidinone analogs) may require variable-temperature NMR to resolve splitting patterns .
- IR Spectroscopy : Identify carbonyl (C=O, ~1680–1700 cm⁻¹) and nitrile (C≡N, ~2200–2260 cm⁻¹) stretches .
- Mass Spectrometry (EI/GC-MS) : Molecular ion peaks (e.g., m/z 293.08 for related thiazolidine derivatives) and fragmentation patterns validate the structure .
Advanced: How can computational models predict the electronic properties and reactivity of this compound?
Answer:
Density-functional theory (DFT) calculations, such as the Colle-Salvetti correlation-energy formula, model electron density distributions and local kinetic energy to predict:
- Reactivity Sites : Frontier molecular orbital (FMO) analysis identifies electron-deficient regions (e.g., cyano group) prone to nucleophilic attack .
- Solubility/Partitioning : Solvent effects on the ethoxyphenyl and cyanothiophene moieties are assessed via polarizable continuum models (PCMs) .
Advanced: How should researchers resolve contradictions in spectroscopic data caused by tautomerism or dynamic equilibria?
Answer:
- Dynamic NMR (DNMR) : Monitor temperature-dependent coalescence of split peaks (e.g., 1:1 tautomeric mixtures in thiazolidinone derivatives) to calculate energy barriers .
- X-ray Crystallography : Resolve solid-state configurations when solution-phase equilibria obscure structural assignments .
- Computational Validation : Compare experimental IR/NMR with DFT-simulated spectra for dominant tautomers .
Intermediate: What strategies guide structure-activity relationship (SAR) studies for antimicrobial or antitumor activity?
Answer:
- Substituent Variation : Analog synthesis (e.g., replacing 4-ethoxy with 4-methoxy or halogenated phenyl groups) evaluates steric/electronic effects on bioactivity .
- Biological Assays : Test against microbial panels (e.g., S. aureus, E. coli) or cancer cell lines (e.g., MCF-7), correlating IC₅₀ values with substituent electronegativity or lipophilicity .
- Molecular Docking : Simulate interactions with target enzymes (e.g., dihydrofolate reductase) to prioritize synthetic targets .
Basic: What safety protocols are recommended for handling this compound in the laboratory?
Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure.
- First Aid : Immediate rinsing with water for eye/skin contact; consult medical professionals if ingested .
- Waste Disposal : Neutralize acidic byproducts (e.g., from cyano groups) before disposal in designated containers .
Advanced: How can regioselectivity challenges in functionalizing the thiophene ring be addressed?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
